molecular formula C11H11N3 B13066658 2-(6-Amino-1H-indol-1-yl)propanenitrile

2-(6-Amino-1H-indol-1-yl)propanenitrile

Cat. No.: B13066658
M. Wt: 185.22 g/mol
InChI Key: KJPKIDQUOOBTTN-UHFFFAOYSA-N
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Description

2-(6-Amino-1H-indol-1-yl)propanenitrile is a nitrile-containing indole derivative characterized by a propanenitrile chain attached to the 1-position of the indole ring and an amino group at the 6-position. Indole derivatives are widely studied in medicinal chemistry due to their biological relevance, particularly as kinase inhibitors or intermediates in drug synthesis . The propanenitrile moiety may enhance solubility or serve as a reactive handle for further functionalization compared to shorter-chain nitriles like acetonitrile derivatives.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

2-(6-aminoindol-1-yl)propanenitrile

InChI

InChI=1S/C11H11N3/c1-8(7-12)14-5-4-9-2-3-10(13)6-11(9)14/h2-6,8H,13H2,1H3

InChI Key

KJPKIDQUOOBTTN-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)N1C=CC2=C1C=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-1H-indol-1-yl)propanenitrile can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring system. The amino group can be introduced through nucleophilic substitution reactions, and the propanenitrile group can be added via a cyanation reaction using reagents such as sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amino group (-NH₂) on the indole ring acts as a nucleophile, facilitating reactions with electrophilic reagents:

  • Acylation : Reacts with activated carboxylic acids (e.g., CDI-activated phthalic acid) to form amides. For example, in the synthesis of fluorescent ligands, this amino group was acylated with 4-(dimethylamino)phthalic acid to yield phthalic imide derivatives .

  • Alkylation : Under basic conditions (KOH/TBAB), the amino group undergoes alkylation with alkyl halides. A notable example is the reaction with 1-bromo-4-chloro-butane to form intermediates for spirocyclic compounds .

Example Reaction Scheme :

2-(6-Aminoindol-1-yl)propanenitrile+R-XBase2-(6-(R-amino)indol-1-yl)propanenitrile[2][4]\text{2-(6-Aminoindol-1-yl)propanenitrile} + \text{R-X} \xrightarrow{\text{Base}} \text{2-(6-(R-amino)indol-1-yl)propanenitrile} \quad \text{[2][4]}

Electrophilic Aromatic Substitution on the Indole Ring

The electron-rich indole ring participates in electrophilic substitution, primarily at the 3- or 5-positions:

  • Nitration : Nitration reagents (e.g., HNO₃/H₂SO₄) selectively functionalize the indole ring, though specific examples for this compound require further exploration.

  • Halogenation : Bromine or iodine can introduce halogens at reactive positions, as seen in the synthesis of iodinated intermediates for kinase inhibitors .

Table 1 : Electrophilic Substitution Reactions

ReagentPosition ModifiedProduct ApplicationReference
HNO₃/H₂SO₄5-positionPrecursor for nitro derivatives
I₂/KI7-positionIntermediate for Sonogashira coupling

Nitrile Group Transformations

The propanenitrile moiety undergoes characteristic nitrile reactions:

  • Hydrolysis : In acidic or basic conditions, the nitrile group hydrolyzes to a carboxylic acid or amide. For example, hydrolysis with NaOH yields 2-(6-aminoindol-1-yl)propanoic acid, a potential bioactive derivative.

  • Nucleophilic Addition : Reacts with amines (e.g., hydroxylamine) to form amidoximes, as demonstrated in the synthesis of fluorescent probes .

Example Reaction :

-CN+NH₂OH-C(NH₂)=N-OH[2][10]\text{-CN} + \text{NH₂OH} \rightarrow \text{-C(NH₂)=N-OH} \quad \text{[2][10]}

Cyclization and Heterocycle Formation

The compound participates in cycloaddition and condensation reactions to form fused heterocycles:

  • Pyran Synthesis : Reacts with arylidenemalononitriles under basic conditions to form 4H-pyran derivatives. For instance, reaction with benzylidenemalononitrile yields 2-amino-4-arylpyran-3,5-dicarbonitriles .

  • Pyridone Formation : Condensation with enaminones (e.g., ethyl β-aminocrotonate) produces pyridone derivatives via intramolecular cyclization .

Table 2 : Cyclization Reactions

SubstrateConditionsProductYield (%)Reference
BenzylidenemalononitrilePiperidine/EtOH, Δ4H-Pyran-3,5-dicarbonitrile88
Ethyl β-aminocrotonateAcOH/NaOAc, ΔPyridone derivative73

Cross-Coupling Reactions

The indole scaffold enables catalytic cross-coupling:

  • Sonogashira Coupling : The iodinated derivative undergoes Sonogashira coupling with terminal alkynes (e.g., TMS-acetylene) to form ethynyl-substituted indoles, critical for kinase inhibitor synthesis .

  • Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces aryl groups at the amino position .

Mechanistic Insight :

Ar-I+AlkynePd/Cu, baseAr-C≡C-R[5][7]\text{Ar-I} + \text{Alkyne} \xrightarrow{\text{Pd/Cu, base}} \text{Ar-C≡C-R} \quad \text{[5][7]}

Oxidation and Reduction

  • Oxidation : The amino group can be oxidized to nitro or nitroso groups under strong oxidizing conditions (e.g., H₂O₂/Fe³⁺), though stability challenges exist.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to an amine, yielding 2-(6-aminoindol-1-yl)propylamine.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₁N₃
  • Molecular Weight : 185.23 g/mol
  • CAS Number : 1851674-67-3

The compound features an indole moiety substituted with an amino group and a propanenitrile side chain, which enhances its chemical reactivity and solubility properties. The presence of the amino group contributes to its potential biological activity, while the propanenitrile group may participate in nucleophilic addition reactions, leading to the formation of various derivatives.

Anticancer Activity

Research indicates that compounds with similar indole structures often exhibit significant anticancer properties . For instance, derivatives of indole can inhibit key enzymes involved in cancer progression, such as glycogen synthase kinase-3β (GSK-3β), which is implicated in various malignancies including breast cancer and leukemia.

A study highlighted the synthesis of novel heterocyclic indole derivatives that displayed distinct selectivity profiles against several cancer cell lines, suggesting that structural modifications can enhance their anticancer efficacy . The ability of 2-(6-Amino-1H-indol-1-yl)propanenitrile to modulate molecular targets may lead to promising therapeutic agents for cancer treatment.

Neuroprotective Effects

Indole derivatives have been studied for their neuroprotective properties. Compounds similar to this compound may exhibit protective effects against neurodegenerative diseases by modulating pathways associated with neuronal survival and apoptosis. The indole structure is known to interact favorably with neurotransmitter receptors, potentially leading to therapeutic applications in conditions like Alzheimer’s disease.

Case Studies

  • Antiproliferative Activity : A series of indole derivatives were evaluated for their antiproliferative activity against cancer cell lines using the NCI-60 cell screen. Specific compounds demonstrated over 50% growth inhibition in certain cancer types, indicating the potential for further development as anticancer agents .
  • Neurodegenerative Disease Models : In vitro studies have shown that indole derivatives can protect neuronal cells from apoptosis induced by oxidative stress, supporting their potential use in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of 2-(6-Amino-1H-indol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Chain Length Variations

(a) 2-(6-Amino-1H-indol-1-yl)acetonitrile (CAS 1095603-93-2)
  • Structure : Features an acetonitrile (CH₂CN) group at the 1-position of the indole ring.
  • Molecular Weight : 171.20 g/mol (C₁₀H₉N₃).
  • Limited safety or hazard data are reported; the compound is currently listed as out of stock in commercial databases .
(b) 2-(6-Amino-1H-indol-3-yl)acetonitrile (CAS 629662-49-3)
  • Structure : Acetonitrile group at the 3-position of indole.
  • Key Differences : The 3-position substitution alters electronic properties, influencing binding interactions in biological systems. This compound is classified as 100% pure but lacks GHS hazard labeling .
(c) Target Compound: 2-(6-Amino-1H-indol-1-yl)propanenitrile
  • No direct CAS or molecular weight is provided, but extrapolation suggests a molecular weight ~185–200 g/mol.

Functional Group Modifications

(a) 2-(6-Methyl-1H-indol-3-yl)acetic Acid (CAS 52531-20-1)
  • Structure : Substituted with a methyl group (6-position) and acetic acid (3-position).
  • Molecular Weight: 189.21 g/mol (C₁₁H₁₁NO₂).
  • Key Differences : Replacement of the nitrile with a carboxylic acid group drastically alters polarity and reactivity, making it more suited for salt formation or hydrogen bonding .
(b) 2-[1-(4-Cyano-1,2,3,4-tetrahydronaphthyl)]propanenitrile (CAS 57964-39-3)
  • Structure : Propanenitrile attached to a tetrahydronaphthyl ring system.
  • Molecular Weight : 210.12 g/mol (C₁₄H₁₄N₂).
  • This compound was identified in non-target environmental screening programs, suggesting persistence or bioaccumulation concerns .

Complex Derivatives

3-(3-((6-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propanenitrile
  • Structure : Integrates a pyrimidoindole core, piperidine ring, and propanenitrile chain.
  • Key Differences : The fused pyrimidine ring and chlorine substituent enhance electronic complexity, likely increasing affinity for nucleic acids or enzymatic targets. Synthesized via Michael addition of acrylonitrile, highlighting the versatility of propanenitrile in medicinal chemistry .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features References
2-(6-Amino-1H-indol-1-yl)acetonitrile 1095603-93-2 C₁₀H₉N₃ 171.20 1-position nitrile, short chain
2-(6-Amino-1H-indol-3-yl)acetonitrile 629662-49-3 C₁₀H₉N₃ 171.20 3-position nitrile
2-(6-Methyl-1H-indol-3-yl)acetic acid 52531-20-1 C₁₁H₁₁NO₂ 189.21 Carboxylic acid substituent
2-[1-(4-Cyano-THN)]propanenitrile 57964-39-3 C₁₄H₁₄N₂ 210.12 Tetrahydronaphthyl core
Target Compound (Inferred) N/A ~C₁₁H₁₂N₃ ~185–200 1-position propanenitrile, 6-aminoindole

Biological Activity

2-(6-Amino-1H-indol-1-yl)propanenitrile is a compound characterized by its indole structure, which is known for its diverse biological activities. The presence of an amino group and a propanenitrile side chain contributes to its potential as a therapeutic agent. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2, with a molecular weight of approximately 188.23 g/mol. The structure includes an indole moiety, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. The amino group enhances the compound's reactivity and biological interactions.

Anticancer Activity

Research indicates that indole derivatives often exhibit significant anticancer properties. This compound has been shown to inhibit key enzymes involved in cancer progression, particularly glycogen synthase kinase-3β (GSK-3β), which plays a role in various cancers and neurodegenerative diseases .

Case Study: NCI-60 Cell Line Screening
A study evaluated the antiproliferative activity of various indole derivatives, including this compound, against the NCI-60 cancer cell line panel. Results indicated that this compound demonstrated selective inhibition against several cancer cell lines, including:

Cell LineGrowth Inhibition (%)
SNB-75 (CNS Cancer)32.2
UO-31 (Renal Cancer)35.0
CAKI-1 (Renal Cancer)30.5

The average growth inhibition across these lines was significantly higher than for other tested compounds, suggesting strong anticancer potential .

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. Preliminary studies have indicated that this compound exhibits activity against various bacterial strains, including multidrug-resistant Mycobacterium abscessus. The compound's indole structure facilitates interaction with bacterial ribosomal RNA, potentially disrupting protein synthesis .

Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications as well. By inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), it may reduce inflammation in various models .

The biological activities of this compound can be attributed to its ability to form hydrogen bonds and hydrophobic interactions with target proteins such as GSK-3β. Molecular docking studies suggest favorable binding affinities that may lead to effective inhibition of these targets .

Q & A

Basic: What are the established synthetic routes for 2-(6-Amino-1H-indol-1-yl)propanenitrile, and what reaction conditions are critical for optimizing yield?

Methodological Answer:
The synthesis of this compound typically involves functionalization of the indole core. A common approach is palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling, to introduce the propanenitrile moiety. For example, indole derivatives with halogen substituents (e.g., 6-chloroindole) can react with cyanoethylzinc reagents under Pd(PPh₃)₄ catalysis . Key conditions include:

  • Temperature control : Reactions are often conducted at 80–100°C in anhydrous solvents (e.g., THF or DMF).
  • Protection of the amino group : Use of Boc (tert-butyloxycarbonyl) or Fmoc groups to prevent side reactions .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) ensures high purity.

Basic: How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer:
A multi-technique approach is essential:

  • X-ray crystallography : Resolves bond lengths and angles, as demonstrated in studies of analogous indole-acetonitrile derivatives .
  • NMR spectroscopy :
    • ¹H NMR : Look for characteristic indole NH signals (δ 10–12 ppm) and nitrile proton absence (confirming substitution).
    • ¹³C NMR : A nitrile carbon peak near δ 115–120 ppm .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₈H₉N₃) with <2 ppm error .

Advanced: What strategies resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

Methodological Answer:
Discrepancies in data (e.g., unexpected NMR shifts or HRMS adducts) require:

  • Isotopic labeling : Track nitrile group stability under reaction conditions.
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
  • Alternative ionization methods : Use ESI-MS instead of MALDI to avoid matrix interference.
  • Crystallographic cross-check : If conflicting NMR data arise, single-crystal XRD provides definitive structural confirmation .

Advanced: How can researchers design experiments to study electronic effects of substituents on the indole ring’s reactivity?

Methodological Answer:
To probe electronic influences:

  • Substituent variation : Synthesize derivatives with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups at the 4- or 5-position of the indole ring.
  • Kinetic studies : Monitor reaction rates (e.g., nitrile alkylation) via HPLC or in situ IR spectroscopy .
  • DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions .
  • Electrochemical analysis : Cyclic voltammetry reveals redox potentials linked to substituent effects .

Basic: What are the key safety protocols for handling this compound in laboratory settings?

Methodological Answer:
Critical safety measures include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for synthesis and purification steps due to potential nitrile vapor release .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Emergency protocols : Immediate eye rinsing with water for 15 minutes and medical consultation if exposed .

Advanced: How can researchers address low yields in the alkylation of 6-aminoindole with acrylonitrile?

Methodological Answer:
Low yields often stem from:

  • Competitive polymerization of acrylonitrile : Mitigate by using radical inhibitors (e.g., hydroquinone) and low temperatures (0–5°C) .
  • pH control : Conduct reactions in mildly acidic conditions (pH 5–6) to stabilize the amino group while avoiding protonation of the nitrile.
  • Catalyst optimization : Replace traditional bases (e.g., K₂CO₃) with milder alternatives like DBU to reduce side reactions .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:
Recrystallization protocols vary by purity:

  • High-purity samples : Use ethanol/water (7:3 v/v) at 60°C, cooling to 4°C for slow crystal growth .
  • Contaminated batches : Pre-purify via silica gel chromatography (ethyl acetate:hexane, 1:2) before recrystallization.

Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

  • Acidic conditions : Protonation of the indole NH increases ring electrophilicity, risking nitrile hydrolysis to carboxylic acids.
  • Basic conditions : Deprotonation of the amino group may lead to nucleophilic attack on the nitrile, forming imines.
  • Stability assays : Monitor degradation via LC-MS under varying pH (1–14) and temperatures (25–80°C) .

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